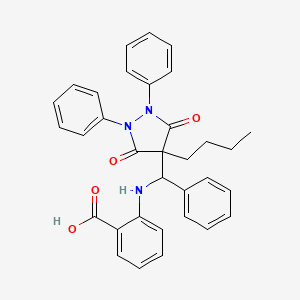
Antradion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antradion is a phenylbutazone analog which may act as an anti-rheumatic.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Model Compound for Research:
Antradion serves as a model compound for studying the chemical properties and reactivity of related compounds. Its structural characteristics allow researchers to investigate reaction mechanisms and interactions with other chemical entities.
Biological Applications
Cellular Mechanisms:
Research indicates that this compound modulates various biological pathways. It has been shown to influence cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. This makes it a valuable tool in understanding complex biological systems and disease mechanisms.
Medical Applications
Therapeutic Potential:
this compound exhibits promising therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its anticancer effects have been documented in several studies, where it has demonstrated the ability to inhibit tumor growth and metastasis.
Case Study: Anticancer Activity
A notable case study involved the administration of this compound in xenograft models of prostate cancer. The compound was administered at varying dosages, with significant reductions in tumor size observed at optimal concentrations. The results indicated that this compound effectively targets androgen receptors, leading to decreased cancer cell proliferation.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Chemistry | Model for chemical reactivity studies | Enhanced understanding of curcuminoids' properties |
| Biology | Modulation of cellular pathways | Influences apoptosis and cell cycle regulation |
| Medicine | Anticancer therapy | Significant tumor reduction in xenograft models |
| Inflammation | Anti-inflammatory effects | Reduction in inflammatory markers |
Future Directions and Research Opportunities
The ongoing research into this compound's applications suggests several avenues for future exploration:
- Combination Therapies: Investigating the efficacy of this compound in combination with existing cancer treatments to enhance therapeutic outcomes.
- Mechanistic Studies: Further elucidating the molecular mechanisms through which this compound exerts its biological effects could lead to improved drug design.
- Clinical Trials: Conducting clinical trials to evaluate safety, tolerability, and efficacy in human subjects is essential for translating findings from preclinical studies into clinical practice.
Eigenschaften
CAS-Nummer |
19854-90-1 |
|---|---|
Molekularformel |
C33H31N3O4 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
2-[[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-phenylmethyl]amino]benzoic acid |
InChI |
InChI=1S/C33H31N3O4/c1-2-3-23-33(29(24-15-7-4-8-16-24)34-28-22-14-13-21-27(28)30(37)38)31(39)35(25-17-9-5-10-18-25)36(32(33)40)26-19-11-6-12-20-26/h4-22,29,34H,2-3,23H2,1H3,(H,37,38) |
InChI-Schlüssel |
CDFNCJIBNJMRAU-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O |
Kanonische SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,2-diphenyl-4H-butyl-(4-orthocarboxyanilinobenzyl)-3,5-pyrazolidinedione anthradion antradion |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















